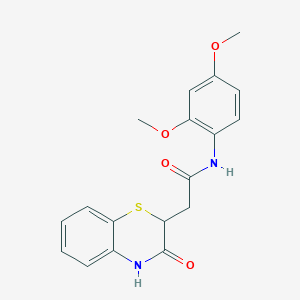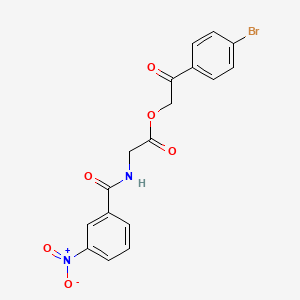
2-(4-bromophenyl)-2-oxoethyl N-(3-nitrobenzoyl)glycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromophenyl)-2-oxoethyl N-(3-nitrobenzoyl)glycinate, also known as NBMPR, is a synthetic compound that is widely used in scientific research. It is a potent inhibitor of nucleoside transporters, which are responsible for the uptake of nucleosides into cells.
作用机制
2-(4-bromophenyl)-2-oxoethyl N-(3-nitrobenzoyl)glycinate acts as a competitive inhibitor of nucleoside transporters. It binds to the transporter protein and prevents the uptake of nucleosides into the cell. This leads to a decrease in the intracellular levels of nucleosides, which can have a range of effects depending on the specific cell type and biological process being studied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-bromophenyl)-2-oxoethyl N-(3-nitrobenzoyl)glycinate depend on the specific cell type and biological process being studied. In general, 2-(4-bromophenyl)-2-oxoethyl N-(3-nitrobenzoyl)glycinate has been shown to have the following effects:
1. Decrease in nucleoside uptake: 2-(4-bromophenyl)-2-oxoethyl N-(3-nitrobenzoyl)glycinate inhibits the uptake of nucleosides into cells, leading to a decrease in intracellular nucleoside levels.
2. Alteration of nucleoside metabolism: The decrease in intracellular nucleoside levels caused by 2-(4-bromophenyl)-2-oxoethyl N-(3-nitrobenzoyl)glycinate can lead to alterations in nucleoside metabolism and the downstream effects of nucleoside signaling.
3. Induction of cell death: In some cell types, 2-(4-bromophenyl)-2-oxoethyl N-(3-nitrobenzoyl)glycinate has been shown to induce cell death through the inhibition of nucleoside transporters.
实验室实验的优点和局限性
2-(4-bromophenyl)-2-oxoethyl N-(3-nitrobenzoyl)glycinate has several advantages and limitations for lab experiments. Some of the key advantages include:
1. Potent inhibition of nucleoside transporters: 2-(4-bromophenyl)-2-oxoethyl N-(3-nitrobenzoyl)glycinate is a potent inhibitor of nucleoside transporters, making it a valuable tool for studying the role of these transporters in various biological processes.
2. Specificity: 2-(4-bromophenyl)-2-oxoethyl N-(3-nitrobenzoyl)glycinate is specific for nucleoside transporters and does not affect other transporters or channels.
3. Availability: 2-(4-bromophenyl)-2-oxoethyl N-(3-nitrobenzoyl)glycinate is widely available and can be easily obtained from commercial suppliers.
Some of the limitations of 2-(4-bromophenyl)-2-oxoethyl N-(3-nitrobenzoyl)glycinate for lab experiments include:
1. Off-target effects: Although 2-(4-bromophenyl)-2-oxoethyl N-(3-nitrobenzoyl)glycinate is specific for nucleoside transporters, it can have off-target effects in some cell types.
2. Toxicity: 2-(4-bromophenyl)-2-oxoethyl N-(3-nitrobenzoyl)glycinate can be toxic to some cell types at high concentrations.
3. Limited solubility: 2-(4-bromophenyl)-2-oxoethyl N-(3-nitrobenzoyl)glycinate has limited solubility in aqueous solutions, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 2-(4-bromophenyl)-2-oxoethyl N-(3-nitrobenzoyl)glycinate. Some of the key areas of focus include:
1. Development of more potent and specific inhibitors of nucleoside transporters.
2. Investigation of the role of nucleoside transporters in cancer and the potential for targeting these transporters in cancer therapy.
3. Study of the role of nucleoside transporters in the central nervous system and the potential for targeting these transporters in the treatment of neurological disorders.
4. Investigation of the role of nucleoside transporters in the immune system and the potential for targeting these transporters in the treatment of inflammatory diseases.
5. Development of new methods for delivering 2-(4-bromophenyl)-2-oxoethyl N-(3-nitrobenzoyl)glycinate to cells and tissues to enhance its effectiveness in experimental settings.
In conclusion, 2-(4-bromophenyl)-2-oxoethyl N-(3-nitrobenzoyl)glycinate is a valuable tool for studying nucleoside transporters and their role in various biological processes. Its potent inhibition of nucleoside transporters, specificity, and availability make it a valuable resource for scientific research. However, its off-target effects, toxicity, and limited solubility in aqueous solutions are limitations that need to be taken into account. Future research on 2-(4-bromophenyl)-2-oxoethyl N-(3-nitrobenzoyl)glycinate will likely focus on developing more potent and specific inhibitors of nucleoside transporters and investigating their potential as targets for the treatment of various diseases.
合成方法
The synthesis of 2-(4-bromophenyl)-2-oxoethyl N-(3-nitrobenzoyl)glycinate involves the reaction of 3-nitrobenzoic acid with glycine, followed by the reaction of the resulting product with 4-bromobenzoyl chloride and ethyl oxalyl chloride. The final product is obtained by purification through recrystallization. This method has been well-established and is widely used in the production of 2-(4-bromophenyl)-2-oxoethyl N-(3-nitrobenzoyl)glycinate.
科学研究应用
2-(4-bromophenyl)-2-oxoethyl N-(3-nitrobenzoyl)glycinate is primarily used in scientific research as a tool to study nucleoside transporters. It is a potent inhibitor of these transporters and has been used in a wide range of studies to investigate their role in various biological processes. Some of the key applications of 2-(4-bromophenyl)-2-oxoethyl N-(3-nitrobenzoyl)glycinate in scientific research include:
1. Investigation of nucleoside transporters in cancer cells: 2-(4-bromophenyl)-2-oxoethyl N-(3-nitrobenzoyl)glycinate has been used to study the role of nucleoside transporters in cancer cells and their potential as targets for cancer therapy.
2. Study of nucleoside transporters in the central nervous system: 2-(4-bromophenyl)-2-oxoethyl N-(3-nitrobenzoyl)glycinate has been used to investigate the role of nucleoside transporters in the central nervous system and their potential as targets for the treatment of neurological disorders.
3. Investigation of nucleoside transporters in the immune system: 2-(4-bromophenyl)-2-oxoethyl N-(3-nitrobenzoyl)glycinate has been used to study the role of nucleoside transporters in the immune system and their potential as targets for the treatment of inflammatory diseases.
属性
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 2-[(3-nitrobenzoyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O6/c18-13-6-4-11(5-7-13)15(21)10-26-16(22)9-19-17(23)12-2-1-3-14(8-12)20(24)25/h1-8H,9-10H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOBJJUPQBXEJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC(=O)OCC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-N-[4-(4-morpholinyl)butyl]-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5221645.png)
![4-(4-chlorophenyl)-1-[(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)acetyl]-4-piperidinol](/img/structure/B5221654.png)
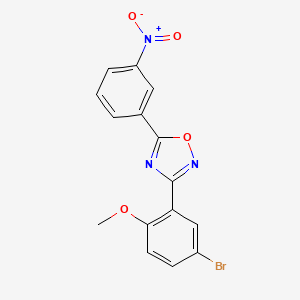
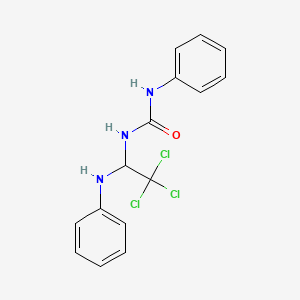
![4-{4-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5221684.png)
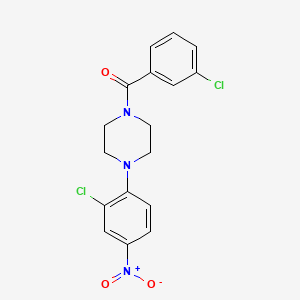
![3-[(2,4-dimethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5221709.png)
![1-bromo-17-(2-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5221713.png)
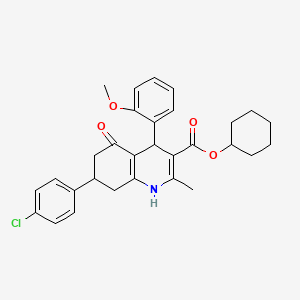
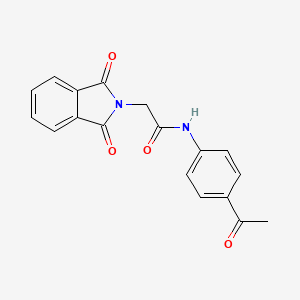
![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2,5-dimethoxyphenyl)amino]-2-propanol](/img/structure/B5221736.png)
![N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B5221744.png)
![5-{4-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5221749.png)
